molecular formula C14H17N3 B11881199 2-(Piperidin-4-yl)quinolin-3-amine

2-(Piperidin-4-yl)quinolin-3-amine

Cat. No.: B11881199
M. Wt: 227.30 g/mol
InChI Key: WQEQSIVCBPSQKI-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)quinolin-3-amine is a heterocyclic compound that features both a quinoline and a piperidine moiety Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-chloroquinoline-3-carbaldehyde with piperidine under microwave irradiation . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)quinolin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)quinolin-3-amine is unique due to its combined quinoline and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-piperidin-4-ylquinolin-3-amine

InChI

InChI=1S/C14H17N3/c15-12-9-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8,15H2

InChI Key

WQEQSIVCBPSQKI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3C=C2N

Origin of Product

United States

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